Disperse Red 60

Description

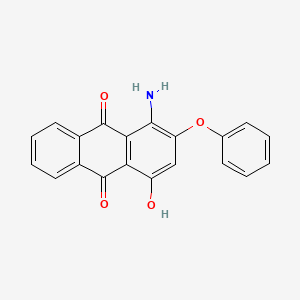

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFWEJMQVIWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025210 | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17418-58-5, 12223-37-9, 70956-30-8 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Red 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17418-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Red 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017418585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4431S01IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

"Disperse Red 60" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, with the IUPAC name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic anthraquinone (B42736) dye.[1][2] It is characterized by its deep-red, fine powder appearance and is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester.[3] Its molecular structure, featuring a substituted anthraquinone core, contributes to its color and dyeing properties. Beyond its industrial applications, the chemical framework of this compound and its toxicological profile are of significant interest to researchers in toxicology and drug development. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological interactions of this compound.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₂₀H₁₃NO₄.[1] The core of the molecule is an anthraquinone structure, which is a three-ring aromatic system with two ketone groups. This core is substituted with an amino group, a hydroxyl group, and a phenoxy group, which are key to its properties as a dye.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1][2] |

| CAS Number | 17418-58-5[1] |

| C.I. Number | 60756 |

| Molecular Formula | C₂₀H₁₃NO₄[1] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N[1] |

| InChI Key | MHXFWEJMQVIWDH-UHFFFAOYSA-N[1] |

A comprehensive summary of the physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 331.32 g/mol [4] |

| Appearance | Fine deep-red powder with white specks[1] |

| Melting Point | 185 °C[1] |

| Boiling Point | 570.3 °C at 760 mmHg[1] |

| Density | 1.438 g/cm³[1] |

| Water Solubility | Insoluble |

| Solubility in Organic Solvents | Soluble in dichloromethane[5] |

| Absorption Maximum (λmax) | Not explicitly found in search results |

| LogP | 4.12330[6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) with phenol (B47542) in an alkaline medium. The following protocol is based on a patented method which aims for high yield and purity.

Materials:

-

1-amino-2-bromo-4-hydroxyanthraquinone (dried, water content < 0.2 wt%)

-

Phenol

-

Potassium Carbonate (acid-binding agent)

-

Deionized water

Procedure:

-

In a four-necked reaction flask equipped with a rectifying tower, add 180 grams of phenol and 20 grams of potassium carbonate.

-

Slowly heat the mixture to 155°C under negative pressure to dewater the system. The heating rate should be controlled at 20-25°C/h. Dehydration is considered complete when no more water is distilled.

-

Once the system is anhydrous, add 60 grams of dried 1-amino-2-bromo-4-hydroxyanthraquinone to the reaction flask.

-

Heat the reaction mixture again to 155°C and maintain this temperature for 2 hours.

-

Monitor the reaction for completion by taking samples periodically.

-

After the reaction is complete, cool the mixture to 90°C.

-

Add deionized water to precipitate the this compound product.

-

Collect the precipitated product by suction filtration.

-

Wash the product with water.

-

Dry the final product to obtain this compound.

This method has been reported to yield a product with a chromatographic purity of 99.6%.

Purification

Purification of the synthesized this compound is typically achieved through the workup process described in the synthesis protocol. This includes:

-

Precipitation: The product is precipitated from the reaction mixture by the addition of water.

-

Filtration: The solid product is separated from the liquid phase by suction filtration.

-

Washing: The filter cake is washed with deionized water to remove any remaining impurities, such as unreacted starting materials and salts.

-

Drying: The purified product is dried to remove residual water.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques:

-

Thin-Layer Chromatography (TLC): TLC can be used for a rapid qualitative assessment of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of the dye.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at an m/z corresponding to its molecular weight of 331.32 g/mol .

Biological Activity and Signaling Pathways

Toxicological Profile

This compound has been evaluated for its toxicological effects. It is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction. It can also cause serious eye irritation.

Table 3: Toxicological Data for this compound

| Test | Organism | Result |

| Acute Oral Toxicity (LD50) | Rat | > 2000 mg/kg |

| Acute Fish Toxicity (LC50) | Oncorhynchus mykiss (Rainbow trout) | 10 - 100 mg/L (96h) |

| Acute Daphnia Toxicity (EC50) | Daphnia magna (Water flea) | 10 - 100 mg/L (48h) |

| Algae Toxicity (EC50) | Desmodesmus subspicatus | 1 - 10 mg/L (72h) |

Potential Mechanism of Action: Oxidative Stress and Nrf2 Signaling Pathway

While specific metabolic and signaling pathways for this compound are not extensively documented, its anthraquinone structure suggests a potential to induce oxidative stress. Quinone structures are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). An accumulation of ROS can lead to cellular damage.

A key cellular defense mechanism against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a subsequent protective cellular response. Given that other quinone-containing compounds have been shown to activate this pathway, it is plausible that this compound may exert some of its biological effects through the modulation of Nrf2 signaling.

Caption: Proposed Nrf2 signaling pathway activation by this compound-induced oxidative stress.

Conclusion

This compound is a commercially important anthraquinone dye with well-defined chemical and physical properties. While its primary application is in the textile industry, its potential biological effects, likely mediated through the induction of oxidative stress, make it a subject of interest for toxicological and biomedical research. The detailed experimental protocols for its synthesis and analysis provided in this guide offer a valuable resource for researchers. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully understand its biological implications.

References

- 1. uefconnect.uef.fi [uefconnect.uef.fi]

- 2. Production method of this compound - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Disperse Red 60 (CAS No. 17418-58-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 60 is a synthetic anthraquinone (B42736) dye primarily utilized in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1] Its chemical name is 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[2] This document provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. Due to its widespread use, the environmental fate and potential for biodegradation of this compound have been subjects of research. While information on its direct interaction with cellular signaling pathways is not available, this guide includes a proposed degradation pathway. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is a deep red, crystalline powder.[3] It is characterized by its low solubility in water but is soluble in various organic solvents such as acetone (B3395972) and dichloromethane.[3][4]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 17418-58-5[2] |

| Molecular Formula | C₂₀H₁₃NO₄[2][5][6] |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[2] |

| Synonyms | C.I. This compound, Resiren Red TB, Resolin Red FB, Samaron Pink FBL[2] |

| Colour Index | 60756[5][6] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 331.32 g/mol [5][6] |

| Appearance | Deep red powder[3] |

| Melting Point | 185 - 196.53 °C[4][7] |

| Boiling Point | 570.3 °C at 760 mmHg[7] |

| Density | 1.44 g/cm³[4] |

| Water Solubility | Insoluble (< 1 mg/mL at 20°C)[3][7] |

| log Pow | ~1.766 at 20°C[7] |

| Flash Point | 298.7 °C[7] |

Methodologies

Synthesis

The conventional synthesis of this compound is a multi-step process that begins with 1-aminoanthraquinone.[1] The general pathway involves the bromination of 1-aminoanthraquinone, followed by hydrolysis and subsequent condensation with phenol (B47542).[1][5] An improved method involves the reaction of 1-amino-2-halo(Cl,Br)-4-hydroxyanthraquinone with potassium phenoxide in a phenol solvent.[6]

A general workflow for the synthesis is outlined below:

References

- 1. This compound|Anthraquinone Dye for Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C.I. Disperse Blue 35|Research Chemical [benchchem.com]

- 5. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. softbeam.net:8080 [softbeam.net:8080]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone (Disperse Red 60)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-amino-4-hydroxy-2-phenoxyanthraquinone, a prominent anthraquinone (B42736) dye also known as Disperse Red 60 (C.I. 60756).[1][2] This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis and derivatization in a laboratory setting.

Introduction

1-amino-4-hydroxy-2-phenoxyanthraquinone is a bright red dye with a blueish tint, widely used for dyeing synthetic fibers such as polyester, nylon, and acetate (B1210297) fibers.[1][3] Its molecular structure, characterized by the anthraquinone core with amino, hydroxyl, and phenoxy functional groups, imparts excellent thermal stability and light fastness, making it valuable in the textile and plastics industries.[2] The synthesis of this compound and its derivatives is of significant interest for developing new materials with tailored properties.

Chemical Structure and Properties:

-

Solubility: Insoluble in water, but soluble in organic solvents like acetone, xylene, and dichloromethane.[1][2]

Primary Synthesis Pathway

The most common and industrially significant method for synthesizing 1-amino-4-hydroxy-2-phenoxyanthraquinone involves a multi-step process starting from 1-aminoanthraquinone. The key transformation is a nucleophilic aromatic substitution, specifically an Ullmann condensation, between a halogenated intermediate and phenol (B47542).[1][4]

The overall synthesis can be broken down into three main stages:

-

Halogenation: Bromination or chlorination of 1-aminoanthraquinone.

-

Hydrolysis: Conversion of the di-halogenated intermediate to a mono-halogenated hydroxyanthraquinone.

-

Condensation: Reaction of the halogenated intermediate with phenol to yield the final product.

References

Spectroscopic Profile of Disperse Red 60: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone (B42736) dye, Disperse Red 60. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the analysis, characterization, and application of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the excitation of electrons to higher energy orbitals, providing insights into its chromophoric system.

UV-Vis Spectral Data

The maximum absorption wavelength (λmax) of this compound in the visible region is a key identifier. However, reported values in the literature show some variation, which may be attributed to differences in solvent polarity and other experimental conditions.

| Parameter | Value | Reference |

| λmax | ~586 nm | [1] |

| λmax | 495 nm | [2] |

Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Instrumentation: A calibrated UV-Vis spectrophotometer, such as a Cary 100 Conc UV-VIS, is required.[2]

-

Solvent Selection: Due to its poor water solubility, a suitable organic solvent in which this compound is soluble should be chosen (e.g., dichloromethane, dimethyl sulfoxide).[1][3] The solvent should be transparent in the spectral region of interest.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Data

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | ~7.0 - 8.5 |

| Amino Protons | Variable, dependent on solvent and concentration |

| Hydroxyl Proton | Variable, dependent on solvent and concentration |

A known ¹H NMR spectrum of this compound was acquired using a Bruker AM-300 instrument, though detailed peak assignments are not provided in the source.[4]

¹³C NMR Spectral Data

Detailed ¹³C NMR data for this compound is not currently available in the public domain. A theoretical spectrum would exhibit a number of signals corresponding to the 20 carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and ether-linked carbons.

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for acquiring NMR spectra of this compound:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

-

Solvent Selection: A suitable deuterated solvent that can dissolve this compound is necessary. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for organic compounds. The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and OH).

-

Sample Preparation:

-

Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Data Acquisition:

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

IR Spectral Data

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Amine | N-H Stretch | ~3400 - 3300 |

| Hydroxyl | O-H Stretch | ~3300 - 3200 (broad) |

| Carbonyl (Quinone) | C=O Stretch | ~1670 - 1630 |

| Aromatic Ring | C=C Stretch | ~1600 and ~1450 |

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 85, is used.

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

-

Transfer the resulting fine powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility of Disperse Red 60 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Red 60 (CAS: 17418-58-5), an anthraquinone-based dye. A thorough review of available literature has been conducted to compile its solubility profile in various organic solvents. While precise quantitative data is limited, this document presents the available qualitative and semi-quantitative information in a structured format. Furthermore, a detailed experimental protocol for the quantitative determination of this compound solubility using UV-Visible spectrophotometry is provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in material science, chemical research, and for those in drug development exploring the physicochemical properties of anthraquinone (B42736) derivatives.

Introduction

This compound, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a synthetic dye widely utilized in the textile industry for coloring hydrophobic fibers such as polyester.[1] Its chemical backbone is based on the anthraquinone scaffold, a core structure that is also of significant interest in medicinal chemistry and drug development. Numerous anthraquinone derivatives have been investigated and developed as potent anticancer agents, highlighting the pharmacological relevance of this class of compounds.[2][3][4]

A fundamental understanding of the solubility of this compound in various organic solvents is crucial for its application in dyeing processes, as well as for research into its potential use as a model compound in environmental and toxicological studies.[5] For professionals in drug development, understanding the solubility characteristics of anthraquinone derivatives is a critical aspect of preclinical development, influencing formulation, bioavailability, and delivery strategies.[6][7] This guide aims to consolidate the available solubility data for this compound and provide a robust experimental framework for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [5] |

| CAS Number | 17418-58-5 | [5] |

| Molecular Formula | C₂₀H₁₃NO₄ | [5] |

| Molecular Weight | 331.32 g/mol | [5] |

| Appearance | Dark red solid | [5] |

| Melting Point | 185 °C (365 °F; 458 K) | [5] |

Solubility Data

The solubility of this compound is generally low in water and varies across different organic solvents. The available data is primarily qualitative.

Qualitative and Semi-Quantitative Solubility

Table 2 summarizes the known solubility characteristics of this compound in water and various organic solvents based on available literature.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Reference(s) |

| Water | Insoluble (16.42 µg/L at 25 °C) | [5] |

| Dichloromethane | Soluble | [5] |

| Acetone (50% aqueous) | Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - |

| Methanol | Very Slightly Soluble | - |

| Tetrahydronaphthalene | Soluble | - |

| Xylene | Soluble | - |

Note: The lack of extensive quantitative solubility data in a broad range of organic solvents represents a significant data gap in the scientific literature.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength.

Materials and Equipment

-

This compound (high purity standard)

-

Organic solvents (analytical or HPLC grade)

-

UV-Visible Spectrophotometer

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (various sizes)

-

Pipettes (volumetric and graduated)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Cuvettes (quartz or glass, appropriate for the solvent and wavelength)

Procedure

Step 1: Determination of Maximum Absorbance Wavelength (λmax)

-

Prepare a dilute stock solution of this compound in the chosen organic solvent.

-

Scan the UV-Visible spectrum of this solution over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits the highest absorbance.

Step 2: Preparation of Standard Solutions and Generation of Calibration Curve

-

Prepare a primary stock solution of this compound of a known concentration (e.g., 100 mg/L) by accurately weighing the dye and dissolving it in a specific volume of the organic solvent in a volumetric flask.

-

Perform serial dilutions of the primary stock solution to create a series of at least five standard solutions of decreasing, known concentrations.

-

Set the spectrophotometer to the predetermined λmax.

-

Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration. This is the calibration curve.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Step 3: Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to settle, permitting the excess solid to precipitate.

Step 4: Measurement and Calculation of Solubility

-

Carefully withdraw a sample of the supernatant from the saturated solution.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

The filtered saturated solution may need to be diluted with the same organic solvent to ensure its absorbance falls within the linear range of the calibration curve. Record the dilution factor accurately.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways in the context of this guide, the experimental workflow for determining its solubility follows a logical progression. The Graphviz diagram above illustrates this workflow, from the initial preparation of solutions to the final calculation of solubility. This structured approach ensures the accuracy and reproducibility of the results, which is a fundamental principle in scientific research.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its quantitative determination. While there is a notable lack of comprehensive quantitative data in the public domain, the provided methodology offers a clear pathway for researchers to generate this critical information. For professionals in both materials science and drug development, a thorough understanding of the physicochemical properties, such as solubility, of anthraquinone-based compounds is essential for both current applications and future innovations.

References

- 1. Uses Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 2. researchgate.net [researchgate.net]

- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of Disperse Red 60

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is an anthraquinone (B42736) dye known for its vibrant red hue and its application in dyeing synthetic fibers, particularly polyester.[1][2] Its thermal stability is a critical parameter, influencing its application in high-temperature dyeing processes and its persistence and fate in the environment. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing from available scientific literature. The guide is intended for researchers, scientists, and professionals in drug development who may encounter or utilize anthraquinone-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₃NO₄ | [3] |

| Molecular Weight | 331.32 g/mol | [3] |

| Appearance | Fine, deep-red powder | [4] |

| Melting Point | >572 °F (>300 °C) with decomposition at ~500 °F (~260 °C) | [4] |

| 185 °C | [5] | |

| Solubility | Insoluble in water; Soluble in dichloromethane | [5] |

Note: Conflicting data exists for the melting point of this compound, with some sources indicating decomposition occurs around the melting temperature.

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is attributed to its rigid anthraquinone core. However, the presence of amino and hydroxyl functional groups can influence its decomposition profile.[6] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for evaluating the thermal behavior of this dye.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the kinetics of degradation. While specific TGA data for this compound is limited in publicly available literature, the general expectation for anthraquinone dyes is that they begin to decompose near their melting points.[7] A typical TGA curve would show a significant mass loss corresponding to the fragmentation of the molecule into smaller, volatile compounds.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and the enthalpy of fusion. This information is also valuable for understanding the energy changes that occur during thermal decomposition. Studies on related anthraquinone compounds indicate that melting can significantly reduce the activation energy for solid-phase decomposition.[8][9]

Decomposition Products and Pathways

The precise thermal decomposition products of this compound have not been extensively reported. However, analysis of related anthraquinone dyes provides insights into potential degradation pathways. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA coupled with Mass Spectrometry (TGA-MS) are powerful methods for identifying thermal decomposition products.[10][11][12]

For a related compound, Disperse Red 3B, studies on its biotransformation have identified several degradation products, including ammonia, diisobutyl phthalate (B1215562), and guaiacol, with further degradation of diisobutyl phthalate to o-xylene, acetone, and 4-hydroxy-2-butanone.[7] While not a direct result of thermal decomposition, this suggests potential cleavage points in the anthraquinone structure. The thermal decomposition of anthraquinone nitro compounds, another related class, has been shown to involve the breaking of the middle ring bond and detachment of the nitro group.[8]

A proposed logical workflow for investigating the thermal decomposition of this compound is presented in the following diagram.

Caption: Workflow for investigating the thermal decomposition of this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of dyes are crucial for obtaining reproducible and accurate data. Below are generalized methodologies for TGA and DSC analysis of dye samples.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower heating rates can provide better resolution of thermal events.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum). Seal the pan hermetically to prevent sublimation or evaporation before decomposition. Prepare an empty, sealed pan to be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate of 10 °C/min is typical.

-

Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a temperature above the expected melting and decomposition range. An initial cooling and reheating cycle can be used to erase the sample's prior thermal history.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram will show endothermic peaks for melting and exothermic or endothermic events associated with decomposition. The area under the melting peak can be integrated to determine the enthalpy of fusion.

A diagram illustrating the logical relationship between experimental parameters and expected outcomes in thermal analysis is provided below.

References

- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal stability of vitamin C: thermogravimetric analysis and use of total ion monitoring chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eag.com [eag.com]

- 4. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|Anthraquinone Dye for Research [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. rigaku.com [rigaku.com]

- 11. gcms.cz [gcms.cz]

- 12. Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) | ORS [orslabs.com]

Molecular weight and formula of C.I. 60756

Initial investigation suggests that the designation "C.I. 60756" may be a typographical error, as extensive searches did not yield a compound with this specific Colour Index number. However, the closely related C.I. 61568, commonly known as Solvent Blue 104, is a well-documented substance. This guide provides the core technical data for C.I. 61568.

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. The following data summarizes the key molecular information for C.I. 61568.

Core Molecular Data

| Identifier | Value |

| Colour Index Name | Solvent Blue 104 |

| Colour Index Number | 61568 |

| CAS Registry Number | 116-75-6 |

| Molecular Formula | C₃₂H₃₀N₂O₂[1][2][3][4][5][6][7] |

| Molecular Weight | 474.59 g/mol [1][2][3][4][5][6] |

| Synonyms | 1,4-Bis(mesitylamino)anthraquinone, C.I. Solvent Blue 104, Solvaperm Blue 2B[7] |

Chemical Structure

The molecular structure of Solvent Blue 104 is based on an anthraquinone (B42736) core.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of C.I. 61568 involve the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,4,6-Trimethylbenzenamine.[1] Specific methodologies may vary and can be found in specialized chemical synthesis literature.

Logical Relationship Diagram

As this guide focuses on the fundamental molecular properties of a single chemical entity, a signaling pathway or complex experimental workflow diagram is not applicable. The provided data represents a direct logical relationship between the compound's identifiers and its molecular characteristics.

Figure 1. Relationship between identifiers and molecular properties of C.I. 61568.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Solvent blue 104 | 116-75-6 | FS159509 | Biosynth [biosynth.com]

- 3. sdinternational.com [sdinternational.com]

- 4. echemi.com [echemi.com]

- 5. Solvent Blue 104|CAS No:116-75-6 - blue solvent dye [chinainterdyes.com]

- 6. Solvent Blue 104 | 116-75-6 [chemicalbook.com]

- 7. 1,4-Bis(mesitylamino)anthraquinone | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Disperse Red 60 in Polyester Dyeing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of C.I. Disperse Red 60 when dyeing polyethylene (B3416737) terephthalate (B1205515) (PET), commonly known as polyester (B1180765). The principles and data presented herein are intended to offer a comprehensive resource for professionals in textile chemistry, materials science, and related fields.

Introduction: The Nature of the Interaction

The dyeing of polyester, a hydrophobic and highly crystalline fiber, with disperse dyes like this compound is fundamentally a process of solid-state dissolution.[1][2] Disperse dyes are non-ionic, sparingly soluble in water, and possess a small molecular size, which are critical characteristics for penetrating the compact structure of polyester.[1][3] The mechanism is not one of chemical reaction or ionic bonding, but rather a physical process governed by diffusion and intermolecular forces. The dye molecules, once inside the amorphous regions of the polyester matrix, are held in place by weak van der Waals forces and hydrogen bonds.[4]

The overall process is energy-intensive, typically requiring high temperatures (around 130°C) and pressure to overcome the activation energy barrier for dye diffusion into the fiber.[1][2] This high-temperature process temporarily increases the segmental mobility of the polymer chains and swells the fiber structure, creating transient voids that allow the dye molecules to enter.[4]

The Multi-Stage Dyeing Mechanism

The dyeing of polyester with this compound can be broken down into four key stages:

-

Dispersion in the Dyebath: this compound, being almost insoluble in water, is milled into fine particles and maintained as a stable aqueous dispersion using dispersing agents.[1] This ensures a uniform availability of dye molecules for the dyeing process.

-

Transfer to the Fiber Surface: Individual dye molecules slowly dissolve from the dispersed particles into the water and are then transported to the surface of the polyester fiber.

-

Adsorption onto the Fiber Surface: The dissolved dye molecules are adsorbed onto the surface of the polyester fiber.

-

Diffusion into the Fiber: This is the rate-determining step. Under the influence of high temperature (typically 130°C), the amorphous regions of the polyester fiber swell, and the kinetic energy of the dye molecules increases, enabling them to diffuse from the surface into the non-crystalline regions of the polymer matrix.[2] The dye then remains entrapped within the fiber structure upon cooling.

Following the dyeing process, a crucial "reduction clearing" step is performed. This involves treating the dyed fabric with a reducing agent (like sodium hydrosulfite) and an alkali to remove any dye particles adhering to the fiber surface, which significantly improves wash and crock (rubbing) fastness.[2]

Quantitative Data: Kinetics and Thermodynamics

Table 1: Kinetic Parameters for this compound on Polyester

| Parameter | Value | Conditions |

| Dyeing Rate Constant (k) | 0.040 min⁻¹ | Pseudo-first-order rate constant on PET/PTT bicomponent fibers at 130°C without a carrier.[2] |

| Diffusion Coefficient (D) | 0.5831 x 10⁻¹² m²/s | In supercritical CO₂ at 120°C. |

| Activation Energy of Dyeing (Ea) | 35.6 kJ/mol | In supercritical CO₂. |

Table 2: Thermodynamic Parameters for this compound on Polyester

| Parameter | Value | Conditions |

| Adsorption Isotherm Model | Nernst Model | For aqueous dyeing of polyester at 50, 70, and 90°C.[1] |

| Standard Affinity (-Δμ°) | Varies with temperature | Indicates the tendency of the dye to move from the dyebath to the fiber. |

| Enthalpy of Dyeing (ΔH°) | Negative value | Indicates an exothermic adsorption process.[1] |

| Entropy of Dyeing (ΔS°) | Data not readily available | Would indicate the change in randomness at the dye-fiber interface. |

Table 3: Color Fastness Properties of this compound on Polyester

| Fastness Test | Standard | Rating (1-5, 5 is best; Lightfastness 1-8, 8 is best) |

| Washing Fastness | ISO 105-C06 | 3-4[3][5] to 4-5[6] |

| Light Fastness | ISO 105-B02 | 6-7[7][8] |

| Sublimation Fastness | ISO 105-P01 | 4 (at 180°C, 30s)[4] to 5[4] |

| Crock (Rubbing) Fastness - Dry | ISO 105-X12 | 4[7][8] |

| Crock (Rubbing) Fastness - Wet | ISO 105-X12 | 3-4[7][8] |

| Perspiration Fastness | ISO 105-E04 | 5[9] |

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester

This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound.

-

Fabric Preparation: Scour a pre-weighed polyester fabric sample in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly and dry.[2]

-

Dye Dispersion Preparation: Create a paste of the required amount of this compound powder (e.g., 1% on weight of fabric) with an equal amount of a dispersing agent and a small amount of cold water. Stir to form a smooth paste, then dilute with warm water (40-50°C).[2]

-

Dye Bath Preparation: Prepare the dyebath with a liquor-to-goods ratio of 10:1 to 20:1.[2] Add the prepared dye dispersion. Adjust the pH of the bath to 4.5-5.5 using acetic acid.[2]

-

Dyeing Procedure:

-

Reduction Clearing:

-

Drain the dyebath and prepare a new bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.[2]

-

Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[2]

-

Rinse the fabric thoroughly with hot and cold water, neutralize with a dilute acetic acid solution, and finally rinse with cold water and air dry.[2]

-

Measurement of Dye Uptake (Dyeing Rate)

This protocol is used to determine the rate of dyeing.

-

Dyeing Setup: Prepare a series of identical dyebaths as described in section 4.1.

-

Sampling: At regular time intervals during the dyeing process (e.g., 5, 10, 20, 30, 45, 60 minutes), remove a small aliquot of the dyebath.

-

Spectrophotometric Analysis: After appropriate dilution, measure the absorbance of each aliquot at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Calculation of Dye Exhaustion: Use a pre-established calibration curve of absorbance versus dye concentration to determine the concentration of the dye remaining in the dyebath at each time point. Calculate the percentage of dye exhaustion (%E) using the formula: %E = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.[2]

-

Kinetic Modeling: Plot the dye uptake versus time. This data can be fitted to kinetic models (e.g., pseudo-first-order) to determine the dyeing rate constant (k).[2]

Determination of Diffusion Coefficient

-

Infinite Dyebath Setup: To measure the diffusion coefficient, an "infinite dyebath" is used, where a small amount of fabric is dyed in a large volume of dye solution to keep the dye concentration in the bath nearly constant. A typical material-to-liquor ratio is 1:4000.

-

Dyeing and Sampling: Dye a small, accurately weighed sample of polyester fabric at a constant temperature (e.g., 110°C, 120°C, or 130°C). At various time intervals, remove fabric samples, rinse quickly, and dry.

-

Dye Extraction: Extract the dye from each fabric sample using a suitable solvent (e.g., boiling N,N-dimethylformamide).

-

Concentration Measurement: Measure the concentration of the extracted dye spectrophotometrically to determine the amount of dye in the fiber at time t (Cₜ) and at equilibrium (C∞).

-

Calculation: The diffusion coefficient (D) can be calculated from the initial stages of dyeing using the Crank equation, by plotting Cₜ/C∞ against the square root of time (t¹/²). The initial slope of this plot is proportional to the diffusion coefficient.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the polyester dyeing process with this compound.

Caption: The core mechanism of this compound dyeing on polyester.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. Best Disperse dyes Manufacturer and Factory | Hermeta [hermetachem.com]

- 4. This compound|Anthraquinone Dye for Research [benchchem.com]

- 5. Best 100% Original Factory Disperse Red - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Ecological and cleaner process for dyeing bicomponent polyester filaments (PET/PTT) using ecological carriers: analysis of dyeing performance - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04771J [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. worlddyevariety.com [worlddyevariety.com]

Environmental fate and toxicity of "Disperse Red 60"

An In-depth Technical Guide on the Environmental Fate and Toxicity of Disperse Red 60

Introduction

This compound (CAS No: 17418-58-5), chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Anthraquinone dyes are the second-largest class of dyes used in the textile industry, valued for their structural stability and vibrant colors.[2] this compound is specifically utilized for dyeing hydrophobic synthetic fibers like polyester, cellulose (B213188) acetate, and nylon, where it is applied as a fine aqueous dispersion.[1][3][4]

The very stability that makes these dyes desirable for industrial applications poses a significant environmental challenge.[2] Inefficient dyeing processes can result in a substantial portion of the dye being released into wastewater.[2] Due to their complex aromatic structure, low water solubility, and resistance to conventional wastewater treatment methods, disperse dyes like this compound can persist in the environment, leading to contamination of water bodies and potential ecotoxicological effects.[2][4][5] This guide provides a comprehensive technical overview of the environmental fate and toxicity of this compound, intended for researchers and environmental scientists.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is a dark red solid powder, practically insoluble in water, which is a defining characteristic of disperse dyes.[1][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [6] |

| Synonyms | C.I. 60756, Disperse Red 3B | [1][7] |

| CAS Number | 17418-58-5 | [2] |

| EC Number | 241-442-6 | [1] |

| Molecular Formula | C₂₀H₁₃NO₄ | [6] |

| Molar Mass | 331.3 g/mol | [2][6] |

| Appearance | Fine deep-red powder | [6] |

| Melting Point | 185 °C | [1] |

| Solubility | Insoluble in water; Soluble in dichloromethane | [1] |

Environmental Fate

The environmental fate of this compound is governed by its persistence, potential for degradation, mobility in soil and water, and its tendency to bioaccumulate.

Persistence and Degradation

This compound's anthraquinone structure is inherently stable and resistant to natural degradation processes, leading to its persistence in the environment.[2] Conventional wastewater treatment plants often exhibit poor removal efficiency for such complex dyes.[2][5] However, specific biological and chemical processes have been shown to be effective.

-

Biodegradation: While resistant to many common microbes, specialized microbial consortia can effectively decolorize and degrade this compound. Studies have demonstrated high decolorization rates (up to 98.47%) using a combination of anaerobic and aerobic treatment cycles with rhizosphere bacterial consortia, including species of Pseudomonas, Lysinibacillus, and Citrobacter.[8][9] The anaerobic stage is crucial for breaking down the complex structure, followed by mineralization of the intermediates in the aerobic stage.[8] A consortium of the fungus Aspergillus sp. and the microalgae Chlorella sorokiniana has also achieved a decolorization rate of over 98%.[10]

-

Enzymatic Degradation: Lignin-degrading enzymes, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), play a key role in the microbial degradation of the dye.[10] Laccase enzymes have also been shown to effectively decolorize disperse dyes, mitigating their toxicity.[11]

-

Degradation Pathway: The degradation process involves the breakdown of the dye's chromophoric functional groups.[10] Analysis of degradation byproducts through methods like Gas Chromatography-Mass Spectrometry (GC-MS) indicates that the complex anthraquinone structure is cleaved into smaller, less toxic molecules like phthalic acid, benzoic acid, and other aromatic intermediates.[10]

Bioaccumulation

The potential for a substance to bioaccumulate is often related to its hydrophobicity. While specific quantitative data on the bioaccumulation factor for this compound is limited in the provided results, the low water solubility suggests a potential for partitioning into organic matter and biota. However, for azo disperse dyes, the potential to bioaccumulate in pelagic organisms is considered low.[3] Further research is needed to quantify the specific bioaccumulation potential of this compound.

Mobility and Sorption

Due to its very low water solubility, the primary mode of transport and partitioning of this compound in the environment is through sorption to solids.[4]

-

Sorption to Sludge and Sediments: In wastewater treatment systems, the dye tends to adsorb onto activated sludge particles.[4] Similarly, when released into aquatic environments, it partitions from the water column to suspended solids and bottom sediments.[5]

-

Adsorption Studies: The adsorption of this compound has been studied using various materials. A study using a novel quaternary nanocomposite demonstrated a maximum adsorption capacity of 100 mg/g.[12] The adsorption process was found to be spontaneous and exothermic, fitting well with Langmuir isotherm and pseudo-second-order kinetic models.[12] Another study using free and immobilized fungal biomass of Lentinus concinnus also showed significant adsorption capacity.[13] The interaction between the dye and adsorbent surfaces is primarily attributed to Van der Waals dispersion forces, indicating physical adsorption.[12]

Table 2: Summary of Environmental Fate Data for this compound

| Parameter | Observation | Methodology | Reference |

| Biodegradation | Up to 98.47% decolorization | Rhizosphere bacterial consortium in anaerobic-aerobic cycles | [9] |

| Biodegradation | Up to 98.09% decolorization | Fungal-microalgal consortium (Aspergillus sp. & Chlorella sorokiniana) | [10] |

| Adsorption Capacity | 100 mg/g | Quaternary organo-metal oxide nanocomposite | [12] |

| Adsorption Capacity | 92.6 mg/g | Immobilized fungal biomass (Lentinus concinnus) | [13] |

| Primary Degradation Products | Phthalic acid, benzoic acid, aromatic intermediates | GC-MS analysis of microbial degradation products | [10] |

Toxicity

This compound exhibits varying levels of toxicity to different organisms. It is classified with the GHS07 pictogram, indicating it may cause skin irritation or allergic skin reactions.[1][7] It is also listed as a potential endocrine-disrupting compound.[6]

Aquatic Toxicity

The dye poses a threat to aquatic ecosystems. Even at low concentrations, it can increase water turbidity, which reduces light penetration and affects photosynthesis in aquatic plants.[4] Standard ecotoxicity tests have provided quantitative data on its effects.

-

Fish: The 96-hour median lethal concentration (LC50) for the rainbow trout (Oncorhynchus mykiss) is approximately 485 mg/L.[7]

-

Aquatic Invertebrates: The 48-hour median effective concentration (EC50) for Daphnia magna is greater than 100 mg/L, indicating lower toxicity to this organism.[7]

-

Algae: The 72-hour EC50 for the green algae Desmodesmus subspicatus is approximately 19 mg/L, suggesting that algae are more sensitive to the dye's toxic effects than fish or daphnids.[7]

-

Zebrafish Embryos: Studies on zebrafish (Danio rerio) have shown that environmentally realistic concentrations (3 to 17 μg/L) can induce biochemical alterations related to oxidative stress, neurotransmission, and energy metabolism after 96 hours of exposure.[5]

Toxicity to Microorganisms

The dye can also impact microbial communities, which are essential for wastewater treatment processes. The 3-hour median inhibitory concentration (IC50) for activated sludge microorganisms is greater than 1000 mg/L, indicating a relatively low toxicity to these consortia.[7] This is consistent with the successful use of microbial systems for its degradation.

Table 3: Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Exposure Time | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | ca. 485 mg/L | 96 hours | [7] |

| Daphnia magna (Water Flea) | EC50 | > 100 mg/L | 48 hours | [7] |

| Desmodesmus subspicatus (Green Algae) | EC50 | ca. 19 mg/L | 72 hours | [7] |

| Activated Sludge Microorganisms | IC50 | > 1000 mg/L | 3 hours | [7] |

| Danio rerio (Zebrafish) Embryo | Biochemical Alterations | Observed | 96 hours | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Aquatic Toxicity Testing

Toxicity tests are typically performed following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Fish Acute Toxicity Test (based on OECD Guideline 203):

-

Test Organism: Rainbow trout (Oncorhynchus mykiss).

-

Test Conditions: A semi-static test is conducted where the test solution is renewed every 24 hours.

-

Procedure: Fish are exposed to a range of concentrations of this compound in dechlorinated water for 96 hours. A control group is maintained in water without the dye.

-

Endpoint: Mortality is observed at 24, 48, 72, and 96 hours. The LC50, the concentration estimated to be lethal to 50% of the test population, is calculated.

-

-

Algal Growth Inhibition Test (based on OECD Guideline 201):

-

Test Organism: Green algae (Desmodesmus subspicatus).

-

Procedure: Algal cultures are exposed to various concentrations of the dye in a nutrient-rich medium. The cultures are incubated for 72 hours under continuous illumination and controlled temperature.

-

Endpoint: Algal growth (biomass) is measured, often by cell counts or spectrophotometric methods. The EC50 is calculated as the concentration that causes a 50% reduction in growth compared to the control.

-

Microbial Decolorization and Degradation Assay

This protocol outlines a typical batch experiment to assess the biodegradation of this compound by a microbial consortium.

-

Medium Preparation: A mineral salts medium (MSM) containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, MgSO₄, (NH₄)₂SO₄) is prepared and autoclaved. A stock solution of this compound is filter-sterilized and added to the cooled medium to achieve the desired final concentration (e.g., 50-100 mg/L).

-

Inoculation: The microbial consortium (e.g., activated sludge, isolated bacterial strains, or fungal culture) is added to the flasks containing the dye medium.

-

Incubation: Flasks are incubated on an orbital shaker at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0) for a specified period (e.g., 4-7 days). For combined anaerobic/aerobic studies, conditions are alternated.

-

Decolorization Monitoring: At regular intervals, samples are withdrawn, centrifuged to remove biomass, and the absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax). The percentage of decolorization is calculated relative to an uninoculated control.

-

Degradation Product Analysis (GC-MS):

-

After significant decolorization, the remaining solution is acidified (e.g., to pH 2) and extracted with an organic solvent like ethyl acetate.

-

The organic extract is dried (e.g., with anhydrous Na₂SO₄), concentrated, and analyzed by GC-MS.

-

The resulting mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the intermediate degradation products.[10]

-

Batch Equilibrium Adsorption Study

This protocol describes a method to determine the adsorption capacity of a material for this compound.

-

Preparation: A series of flasks are prepared containing a fixed amount of adsorbent (e.g., 0.1 g of nanocomposite) and a fixed volume (e.g., 50 mL) of this compound solution at varying initial concentrations (e.g., 10-200 mg/L).

-

Equilibration: The pH of the solutions is adjusted to the desired value. The flasks are then agitated on a shaker at a constant temperature until equilibrium is reached (typically a few hours).[12][13]

-

Analysis: The suspensions are centrifuged or filtered to separate the adsorbent. The concentration of this compound remaining in the supernatant is measured using a UV-Vis spectrophotometer.

-

Calculation: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) is calculated. The data is then fitted to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and other parameters.

Visualizations

Diagrams of Workflows and Pathways

Caption: Experimental workflow for a microbial decolorization and degradation study.

Caption: Simplified potential biodegradation pathway for this compound.

Caption: Logical workflow for environmental risk assessment of this compound.

Conclusion

This compound is an environmentally persistent dye due to its stable anthraquinone structure and low water solubility. Its primary environmental fate involves partitioning to solid matrices like sediment and sludge. While resistant to conventional degradation, it can be effectively broken down by specialized microbial consortia and their enzymatic systems under optimized conditions. Ecotoxicity data reveal that it is particularly toxic to algae and can cause sublethal effects in fish embryos at low concentrations.

Future research should focus on isolating more robust microbial strains for bioremediation, optimizing full-scale treatment technologies, and further elucidating the toxicity of its degradation byproducts to ensure a comprehensive understanding of its environmental impact.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|Anthraquinone Dye for Research [benchchem.com]

- 3. This compound|Anthraquinone Dye for Research [benchchem.com]

- 4. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. jofamericanscience.org [jofamericanscience.org]

- 9. Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium | Global Research in Environment and Sustainability [hspublishing.org]

- 10. Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimentally and theoretically approaches for this compound dye adsorption on novel quaternary nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Disperse Red 60: A Comprehensive Technical Guide to its Physical and Chemical Hazards

For Researchers, Scientists, and Drug Development Professionals